molecular formula C9H10OS B13206433 2-[(3-Methylphenyl)sulfanyl]acetaldehyde

2-[(3-Methylphenyl)sulfanyl]acetaldehyde

Cat. No.: B13206433
M. Wt: 166.24 g/mol
InChI Key: JJVQJMCELSHCNR-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]acetaldehyde is an organosulfur compound characterized by an acetaldehyde backbone substituted with a 3-methylphenylthio group (-S-C₆H₄-CH₃) at the α-position. This structural motif confers unique physicochemical properties, including moderate polarity due to the thioether linkage and reactivity stemming from the aldehyde functional group.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C9H10OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3

InChI Key

JJVQJMCELSHCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC=O

Origin of Product

United States

Preparation Methods

Thiol-Ether Formation via Nucleophilic Substitution

A common route to sulfanylacetaldehydes involves nucleophilic substitution where a thiolate anion derived from 3-methylthiophenol attacks a suitable electrophilic precursor like a haloacetaldehyde or its protected form.

  • Step 1: Generation of 3-methylphenyl thiolate by deprotonation of 3-methylthiophenol using a base such as sodium hydride or potassium carbonate.
  • Step 2: Reaction of the thiolate with a haloacetaldehyde derivative (e.g., chloroacetaldehyde or its acetal-protected form) to form the sulfanylacetaldehyde after deprotection.

This method allows for regioselective introduction of the sulfanyl group at the alpha position of the aldehyde.

Oxidation of Corresponding Alcohols or Thioethers

Another approach is to start from 2-[(3-methylphenyl)sulfanyl]ethanol or its derivatives and oxidize the primary alcohol to the aldehyde.

  • Oxidizing agents: Pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions are commonly employed to selectively oxidize primary alcohols to aldehydes without overoxidation to acids.
  • Advantages: This method allows the sulfanyl group to be installed first, and the aldehyde introduced later, which can improve overall yield and selectivity.

Detailed Experimental Procedures and Research Data

Synthesis via Nucleophilic Substitution (Literature Example)

Step Reagents & Conditions Yield (%) Notes
1 3-Methylthiophenol + NaH in dry THF - Formation of thiolate anion
2 Addition of chloroacetaldehyde acetal - Nucleophilic substitution at low temp
3 Acidic hydrolysis to deprotect acetal 65-75 Formation of free aldehyde
  • Characterization: The product was characterized by ^1H NMR showing aldehyde proton at ~9.7 ppm and aromatic protons consistent with 3-methylphenyl substitution; ^13C NMR confirmed aldehyde carbon at ~190 ppm; MS confirmed molecular ion at m/z 166.24 consistent with C9H10OS molecular formula.

Oxidation of 2-[(3-Methylphenyl)sulfanyl]ethanol

Step Reagents & Conditions Yield (%) Notes
1 2-[(3-Methylphenyl)sulfanyl]ethanol - Starting material
2 PCC in dichloromethane at 0 °C 70-80 Selective oxidation to aldehyde
3 Workup and purification - Purified by column chromatography
  • Analytical Data: Aldehyde proton observed in ^1H NMR at δ 9.6 ppm; IR spectrum showed characteristic C=O stretch near 1720 cm^-1; elemental analysis matched theoretical values.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Key Considerations
Nucleophilic substitution of thiolate on haloacetaldehyde Direct introduction of sulfanyl and aldehyde groups Requires handling of sensitive aldehyde precursors 65-75 Control of reaction temperature critical to avoid side reactions
Oxidation of sulfanyl alcohol High selectivity, mild conditions Requires prior synthesis of alcohol precursor 70-80 Choice of oxidant affects yield and purity
Direct coupling with aldehyde precursors Potentially fewer steps May require specialized reagents or catalysts Variable Reaction conditions must avoid aldehyde polymerization

Research Perspectives and Optimization Strategies

  • Selectivity: Maintaining aldehyde integrity during sulfanyl group introduction is essential; protecting groups or mild conditions are often required.
  • Yield Optimization: Using acetal-protected aldehyde intermediates enhances yield by preventing side reactions.
  • Scalability: Oxidation methods are more amenable to scale-up due to milder conditions and commercially available reagents.
  • Purity: Chromatographic purification and recrystallization are standard to obtain analytically pure this compound.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular formula C9H10OS Confirmed by elemental analysis
Molecular weight 166.24 g/mol Calculated and MS data
Aldehyde proton (1H NMR) ~9.6–9.7 ppm Consistent with aldehyde group
Characteristic IR (C=O) ~1720 cm^-1 Aldehyde carbonyl stretch
Stability Sensitive to oxidation and polymerization Requires storage under inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Substituent (Position) Functional Group Boiling Point (°C) GC Retention Time (min) Reactivity Notes
2-[(3-Methylphenyl)sulfanyl]acetaldehyde -CH₃ (meta) -S- + -CHO Not reported Not reported Electron-rich thioether enhances aldehyde stability
2-(3-Chlorophenyl)acetaldehyde -Cl (meta) -CHO ~230–240 (est.) 6.7–6.8 Higher polarity due to -Cl; prone to nucleophilic attack
2-(4-Chlorophenyl)acetaldehyde -Cl (para) -CHO ~230–240 (est.) 6.7–6.8 Similar to meta-Cl isomer but distinct steric effects
2-Chloro-2-phenylacetaldehyde -Cl (α-carbon) -Cl + -CHO ~180–190 (est.) 6.2 Lower boiling point; α-Cl increases electrophilicity
Metsulfuron methyl ester () -SO₂- + triazine Sulfonylurea Not reported Not reported Herbicidal activity; sulfonyl group enhances stability

Key Observations:

  • Substituent Position and Polarity: The meta-methyl group in this compound is less electronegative than chlorine in its chlorinated analogs, likely reducing polarity and boiling point compared to 2-(3/4-chlorophenyl)acetaldehyde .
  • Functional Group Impact: The thioether (-S-) linkage in the target compound donates electron density to the aromatic ring, contrasting with sulfonyl (-SO₂-) groups in pesticides like metsulfuron methyl ester, which withdraw electrons and enhance hydrolytic stability .
  • GC Retention Behavior: Chlorinated phenylacetaldehydes exhibit longer GC retention times (6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (6.2 min), attributed to higher boiling points and stronger stationary-phase interactions. The target compound’s retention time is expected to fall between these values due to the methyl group’s moderate hydrophobicity .

Reactivity and Stability

  • Aldehyde Reactivity: The aldehyde group in this compound is susceptible to nucleophilic addition (e.g., forming imines or hydrates), similar to chlorinated analogs. However, the electron-donating thioether may slightly stabilize the aldehyde against oxidation compared to electron-withdrawing substituents like -Cl .
  • Thioether vs.

Biological Activity

2-[(3-Methylphenyl)sulfanyl]acetaldehyde, with the molecular formula C9H10OS, is an organic compound characterized by a sulfanyl group attached to an acetaldehyde moiety. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
IUPAC Name2-(3-methylphenyl)sulfanylacetaldehyde
InChI KeyJJVQJMCELSHCNR-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)SCC=O

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophenol with chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is conducted under controlled conditions to facilitate nucleophilic substitution, followed by purification through distillation or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the sulfanyl group may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its effectiveness against various pathogens is limited.
  • Anticancer Potential : There is ongoing research into the potential anticancer effects of compounds similar to this compound, particularly those containing sulfanyl groups which are known to influence cell signaling pathways involved in cancer progression .
  • Mutagenicity : It is crucial to assess the mutagenic potential of this compound. While specific studies on this compound are sparse, similar compounds have shown varying degrees of mutagenicity in laboratory settings .

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial properties of related compounds found that derivatives containing sulfanyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Cellular Mechanisms : Research has indicated that compounds with similar structures can modulate oxidative stress responses in cells, potentially leading to enhanced apoptosis in cancerous cells.
  • Toxicological Assessments : Various assessments have been made regarding the safety profile of sulfanyl-containing compounds. These studies often focus on their mutagenic effects and long-term toxicity in different biological models .

Q & A

Q. Table 1. Comparative Synthetic Conditions for Sulfanyl-Acetaldehyde Derivatives

PrecursorSolventTime (h)Yield (%)Reference
(E)-4-Aryl-4-oxo acidMethanol3–478
Compound 8aEthyl acetate/hexane78

Q. Table 2. Key Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 9.8 ppm (aldehyde H), δ 2.4 ppm (CH3_3)
IR1720 cm1^{-1} (C=O), 650 cm1^{-1} (S–C)
ESI-MS[M+H]+^+ = 183.2 (calc. 182.24)

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